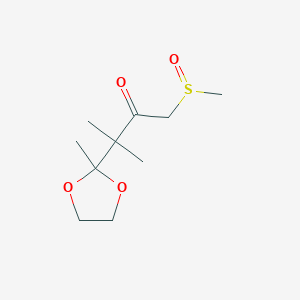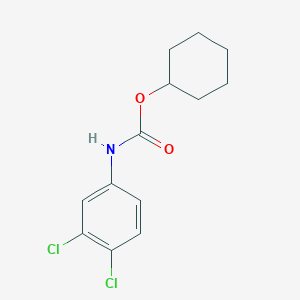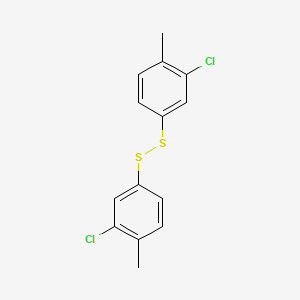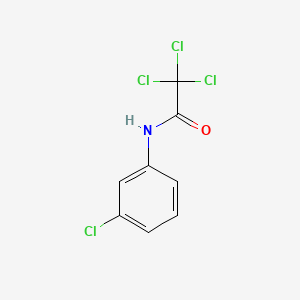
Acetanilide, 2,2,2,3'-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2,2,2,3’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties.
Méthodes De Préparation
The synthesis of Acetanilide, 2,2,2,3’-tetrachloro- typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the acetanilide molecule. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using advanced chlorination reactors and purification systems.
Analyse Des Réactions Chimiques
Acetanilide, 2,2,2,3’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming different substituted acetanilides.
Applications De Recherche Scientifique
Acetanilide, 2,2,2,3’-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2,2,2,3’-tetrachloro- involves its interaction with various molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Acetanilide, 2,2,2,3’-tetrachloro- can be compared with other chlorinated acetanilides, such as:
2,2,2,4’-Tetrachloro-2’-(trifluoromethyl)acetanilide: This compound has a trifluoromethyl group in addition to the chlorine atoms, which significantly alters its chemical properties and applications.
2,2,2-Trichloro-3’-(trifluoromethyl)acetanilide: Similar to the previous compound but with one less chlorine atom, affecting its reactivity and uses.
2,2-Dichloro-3’-(trifluoromethyl)acetanilide: With fewer chlorine atoms, this compound exhibits different chemical behavior and applications.
Propriétés
Numéro CAS |
3004-73-7 |
|---|---|
Formule moléculaire |
C8H5Cl4NO |
Poids moléculaire |
272.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Clé InChI |
ZCNFWVGKVHRKCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


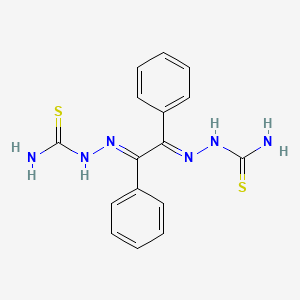
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
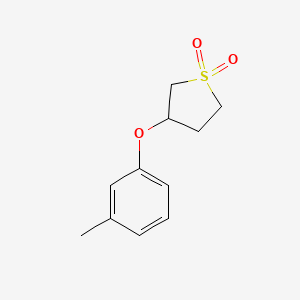




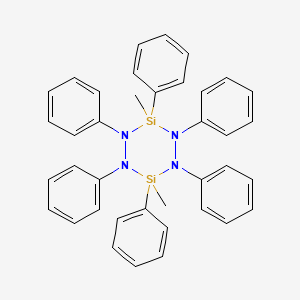
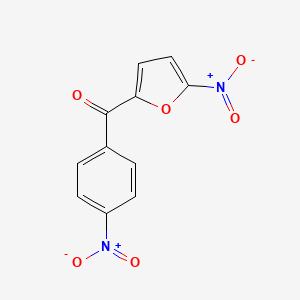
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

